Trans-2-propylcyclopropan-1-amine hydrochloride
Description
Trans-2-propylcyclopropan-1-amine hydrochloride is a cyclopropane derivative featuring a propyl substituent at the trans-2 position and an amine group bonded to a hydrochloride salt. Cyclopropane amines are of interest in pharmaceutical and materials research due to their strained ring systems, which can enhance binding specificity and metabolic stability .
Properties
IUPAC Name |
(1R,2R)-2-propylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-3-5-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZQXTAZSFMROD-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-propylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method is the reaction of 2-propylcyclopropanone with ammonia or an amine under reducing conditions to form the amine. The hydrochloride salt is then formed by reacting the free amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process generally includes steps such as alkene cyclopropanation, amination, and subsequent purification and crystallization to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Trans-2-propylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Trans-2-propylcyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-2-propylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The cyclopropane ring and the amine group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Cyclopropane Amine Hydrochlorides
*Note: 2-Phenyl-1-propanamine HCl lacks a cyclopropane ring, highlighting structural divergence.
Key Observations :
- Substituent Effects : The propyl group in the target compound would increase lipophilicity compared to methyl () but reduce aromatic interactions seen in phenyl or chlorophenyl analogs ().
- Molecular Weight: Longer substituents (e.g., propyl vs.
- Stability : The methyl derivative requires inert storage conditions (), suggesting higher reactivity than phenyl or chlorophenyl analogs.
Pharmacological and Application-Based Differences
Cyclopropane amines are explored for diverse applications, from antidepressants to polymer precursors.
Key Insights :
- MAO Inhibition : Tranylcypromine’s phenyl group facilitates π-π stacking in enzyme active sites, a feature less likely in propyl or methyl derivatives .
- Industrial Use: Non-cyclopropane amines like 2-Phenyl-1-propanamine HCl dominate industrial markets due to simpler synthesis .
Research and Commercial Availability
Biological Activity
Trans-2-propylcyclopropan-1-amine hydrochloride is a bicyclic amine compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and potential therapeutic uses.
Chemical Structure and Properties
This compound features a cyclopropane ring structure, which contributes to its unique chemical reactivity. The presence of a chiral center allows for specific interactions with biological targets, making it a valuable compound for various applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bicyclic structure enables unique binding interactions that can modulate the activity of these targets, influencing various biological pathways. For instance, it has been shown to act as a probe in enzyme mechanism studies, facilitating the exploration of biological pathways involved in cellular processes .
1. Enzyme Interaction
This compound has been utilized to study enzyme mechanisms due to its ability to mimic substrate structures. This characteristic allows researchers to investigate how enzymes interact with similar molecular frameworks.
3. Neuropharmacological Effects
The structural characteristics of this compound may also contribute to neuropharmacological activities. Compounds with similar bicyclic structures have been investigated for their effects on neurotransmitter systems, indicating potential use in treating neurological disorders .
Case Studies
Case Study 1: Cytotoxic Activity
A study examining the cytotoxic effects of bicyclic amines demonstrated that certain derivatives exhibited significant apoptosis induction in cancer cell lines resistant to conventional treatments. These findings suggest that this compound could be explored for similar applications in cancer therapy .
Case Study 2: Enzyme Mechanism Probing
In another investigation, this compound was used as a probe to elucidate enzyme mechanisms involved in metabolic pathways. The results highlighted its effectiveness in providing insights into enzyme-substrate interactions, paving the way for further research into drug design and development .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action | Applications |
|---|---|---|---|
| Trans-2-propylcyclopropan-1-am | Potential anticancer properties | Enzyme interaction and modulation | Cancer research, enzyme studies |
| Bicyclic amine analogs | High cytotoxicity | Apoptosis induction | Chemotherapy alternatives |
| Cyclopropane derivatives | Neuropharmacological effects | Neurotransmitter system interaction | Neurological disorder treatment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
